molecular formula C13H16N2O2 B1529012 N-Boc-3-(4-Pyridyl)-2-propyn-1-amine CAS No. 777856-67-4

N-Boc-3-(4-Pyridyl)-2-propyn-1-amine

Cat. No.: B1529012
CAS No.: 777856-67-4
M. Wt: 232.28 g/mol
InChI Key: CMUKAIRUEFEMGD-UHFFFAOYSA-N
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Description

N-Boc-3-(4-Pyridyl)-2-propyn-1-amine is a synthetic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a 4-pyridyl aromatic ring, and a propargyl (2-propynyl) moiety. The Boc group enhances stability and modulates solubility, while the 4-pyridyl ring contributes to electronic and steric interactions in biological systems. The propargyl group introduces linear rigidity, which may influence molecular docking and reactivity. This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block for inhibitors targeting enzymes like InhA in Mycobacterium tuberculosis .

Properties

IUPAC Name

tert-butyl N-(3-pyridin-4-ylprop-2-ynyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-4-5-11-6-9-14-10-7-11/h6-7,9-10H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUKAIRUEFEMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Features

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Functional Groups Biological Relevance
N-Boc-3-(4-Pyridyl)-2-propyn-1-amine Boc-protected amine, 4-pyridyl, propargyl chain 266.29 (Boc-D-alanine derivative) Amine, pyridine, alkyne Potential enzyme inhibition
(E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one 4-Pyridyl, α,β-unsaturated ketone, dimethylamine 176.22 Enone, tertiary amine, pyridine Planar structure for π-π interactions
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-Pyridyl, pyrazole, cyclopropylamine 241.29 Pyrazole, pyridine, cyclopropane Synthetic intermediate for heterocycles
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine Fluorophenyl, imidazole-pyrimidine, propanamine 311.36 Fluorophenyl, imidazole, pyrimidine Kinase inhibition (hypothetical)
Role of the 4-Pyridyl Ring

The 4-pyridyl group is critical for bioactivity. In isoniazid (INH) derivatives, the 4-pyridyl ring optimizes interactions with InhA’s active site, forming hydrogen bonds with Thr196 and avoiding steric clashes with Trp222 . Compounds with 5-membered rings (e.g., compound 1 in ) or 3-pyridyl groups (e.g., ) exhibit reduced activity due to smaller ring size or unfavorable positioning .

Impact of Substituents
  • Boc Group: Enhances stability but increases molecular weight (e.g., 266.29 g/mol for the Boc-D-alanine derivative vs. 176.22 g/mol for the enone analog) .
  • Propargyl Chain : The linear propargyl group minimizes steric hindrance compared to bulkier substituents (e.g., bicyclic rings in ), which clash with Trp222 .
  • Electrostatic Effects : The 4-pyridyl nitrogen’s electronegativity facilitates hydrogen bonding, whereas phenyl rings (e.g., compound 5 in ) lack this interaction, reducing activity .

Physicochemical Properties

  • Melting Point : N-Boc-3-(4-Pyridyl)-D-alanine melts at 223–229°C, reflecting high crystallinity due to the Boc group and pyridyl ring .
  • Boiling Point : Propargylamine derivatives (e.g., 2-propyn-1-amine) have lower boiling points (~336 K), but Boc protection increases thermal stability .

Research Findings and Implications

Steric Limitations

Bulky substituents near the 4-pyridyl ring (e.g., piperidine in compounds 33–35, ) reduce activity by ~50% due to clashes with Ala191 and Gly192 . The propargyl chain in this compound avoids this issue, suggesting superior compatibility with enzyme active sites.

Electrostatic Optimization

The 4-pyridyl nitrogen’s position aligns with CoMFA/CoMSIA electrostatic contours, favoring interactions with InhA’s red contours (electropositive regions) . Substitution with electronegative groups (e.g., Cl, Br) disrupts these interactions .

Preparation Methods

Boc Protection of 3-(4-Pyridyl)-2-propyn-1-amine

One common approach is to start from 3-(4-pyridyl)-2-propyn-1-amine, which is then protected with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the generated acid.

Reaction conditions example:

Reagent Solvent Temperature Time Yield (%)
Boc2O, TEA DCM 0–25 °C 2–12 hours 75–90

This method is straightforward and commonly used due to the mild conditions and high selectivity for amine protection.

Synthesis via Propargylation of 4-Pyridylamine Derivatives

Another method involves the propargylation of 4-aminopyridine derivatives followed by Boc protection. This route can be summarized as:

  • Alkylation of 4-aminopyridine with propargyl bromide or propargyl chloride under basic conditions.
  • Subsequent Boc protection of the resulting 3-(4-pyridyl)-2-propyn-1-amine.

This approach allows for the direct installation of the propargyl group onto the pyridine ring nitrogen, followed by amine protection.

Use of Organometallic Coupling Reactions

Advanced synthetic routes employ organozinc or organolithium intermediates derived from 4-bromopyridine or 4-iodopyridine, which are coupled with propargyl halides or equivalents. These methods often involve:

  • Preparation of the organozinc reagent from halogenated pyridine.
  • Coupling with propargyl electrophiles in the presence of palladium or nickel catalysts.
  • Boc protection of the amine functionality post-coupling.

This method can provide high regioselectivity and yield, especially useful for complex molecule synthesis.

Detailed Research Findings and Data

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Direct Boc protection Boc2O, base (TEA), DCM Mild, high selectivity, simple Requires preformed amine 75–90
Propargylation + Boc Propargyl bromide, base, Boc2O Direct installation, versatile Multi-step, possible side reactions 60–80
Organometallic coupling Organozinc/organolithium, Pd catalyst High regioselectivity, scalable Requires inert atmosphere, complex setup 70–85

Notes on Reaction Optimization

  • Solvent choice: Dichloromethane and tetrahydrofuran are preferred for Boc protection due to solubility and reaction rate considerations.
  • Base selection: Triethylamine is commonly used; however, sodium bicarbonate can also be effective for neutralizing acidic byproducts.
  • Temperature control: Boc protection is often performed at 0 °C to room temperature to minimize side reactions.
  • Purification: Products are typically purified by column chromatography or recrystallization to obtain analytically pure compounds.

Summary Table of Representative Synthetic Routes

Step Starting Material Reaction Type Reagents/Conditions Product Yield (%)
1 3-(4-Pyridyl)-2-propyn-1-amine Boc protection Boc2O, TEA, DCM, 0–25 °C, 2–12 h This compound 75–90
2 4-Aminopyridine + propargyl bromide Alkylation + Boc protection Propargyl bromide, base, then Boc2O, TEA This compound 60–80
3 4-Bromopyridine + propargyl zinc reagent Organometallic coupling + Boc protection Pd catalyst, inert atmosphere, Boc2O, TEA This compound 70–85

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Boc-3-(4-Pyridyl)-2-propyn-1-amine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves Sonogashira coupling or amide bond formation. For example, coupling a Boc-protected propargylamine with 4-bromopyridine using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as a co-catalyst in anhydrous THF or DMF under inert atmospheres (N₂/Ar). Reaction temperatures range from 60–80°C, and bases like triethylamine are used to neutralize HBr byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm Boc-group protons (1.3 ppm singlet for tert-butyl) and pyridyl aromatic protons (7.5–8.5 ppm).
  • IR Spectroscopy : Identify carbonyl stretches (Boc group: ~1680–1700 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodology : Store under inert gas (Ar) at –20°C in airtight, light-protected containers. Use anhydrous solvents (e.g., DMSO or DMF) for stock solutions to prevent Boc-group hydrolysis. Monitor degradation via periodic NMR or LC-MS .

Advanced Research Questions

Q. How does the Boc-protecting group modulate the reactivity of the propargylamine moiety in click chemistry or cross-coupling reactions?

  • Methodology : The Boc group stabilizes the amine, preventing undesired side reactions (e.g., oxidation). For CuAAC click reactions, the alkyne reacts with azides under Cu(I) catalysis, while the Boc group remains intact. In cross-coupling (e.g., Suzuki-Miyaura), the pyridyl ring’s electronic properties influence regioselectivity. Computational studies (DFT) can model transition states to predict reactivity .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound in kinase inhibition assays?

  • Methodology :

  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates.
  • Structural Analogues : Compare activity of 4-pyridyl vs. 3-pyridyl isomers to assess positional effects.
  • Molecular Docking : Use crystallographic data (e.g., PDB entries) to model binding interactions. For example, the 4-pyridyl group may form hydrogen bonds with ATP-binding pockets, while the alkyne enables functionalization for probe development .

Q. How does the electronic nature of the pyridyl ring influence catalytic applications in organometallic frameworks?

  • Methodology : Pyridyl’s Lewis basicity enables coordination to transition metals (e.g., Ru or Pd). Cyclic voltammetry and X-ray crystallography can characterize metal-ligand complexes. For example, the 4-pyridyl group in Ru(bpy)₂ derivatives enhances photo-redox activity due to extended π-conjugation .

Data Interpretation and Experimental Design

Q. How can researchers design SAR studies to optimize the compound’s bioactivity while minimizing toxicity?

  • Methodology :

  • Fragment Replacement : Modify the pyridyl ring (e.g., substituents at C2/C6) or replace the Boc group with alternative carbamates.
  • ADME-Tox Profiling : Use in vitro assays (e.g., microsomal stability, CYP inhibition) and zebrafish models for preliminary toxicity screening.
  • Crystallography : Resolve target-bound structures to guide rational design .

Q. What analytical approaches troubleshoot low yields in the final step of synthesis?

  • Methodology :

  • Reaction Monitoring : Use TLC or in situ IR to detect intermediates.
  • Catalyst Screening : Test Pd/C, Pd(OAc)₂, or ligand-accelerated systems (e.g., XPhos).
  • Byproduct Analysis : Identify side products (e.g., de-Boc derivatives) via LC-MS and optimize protecting group strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Boc-3-(4-Pyridyl)-2-propyn-1-amine
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N-Boc-3-(4-Pyridyl)-2-propyn-1-amine

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